

Spectroscopic properties of FR-900482 (NMR, Mass Spec, IR)

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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926

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Spectroscopic Profile of FR-900482: A Technical Overview

Introduction

FR-900482 is a potent antitumor antibiotic belonging to the mitomycin family, isolated from *Streptomyces sandaensis*. Its complex structure and significant biological activity have made it a subject of extensive research, particularly in the realm of synthetic chemistry and drug development. The characterization of **FR-900482** relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a detailed overview of the spectroscopic properties of **FR-900482**, intended for researchers, scientists, and professionals in drug development. While raw spectral data is often found in the supplementary materials of peer-reviewed publications and is not readily accessible in the public domain, this document outlines the expected spectroscopic characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like **FR-900482**, providing detailed information about the carbon-hydrogen framework.

Data Presentation: Expected ^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected chemical shift ranges for the protons and carbons in **FR-900482**, based on its known structure and typical values for similar chemical environments.

Table 1: Expected ^1H NMR Chemical Shifts for **FR-900482**

| Protons | Expected Chemical Shift (δ , ppm) | Multiplicity |
|------------------|---|------------------|
| Aromatic CH | 6.5 - 8.0 | Singlet, Doublet |
| OCH ₃ | 3.5 - 4.0 | Singlet |
| N-CH, O-CH | 3.0 - 5.0 | Multiplet |
| CH ₂ | 1.5 - 3.0 | Multiplet |
| NH, OH | Variable, broad | Singlet (broad) |

Table 2: Expected ^{13}C NMR Chemical Shifts for **FR-900482**

| Carbons | Expected Chemical Shift (δ , ppm) |
|----------------------|---|
| C=O (Amide, Quinone) | 160 - 185 |
| Aromatic C | 110 - 160 |
| OCH ₃ | 55 - 65 |
| N-C, O-C | 50 - 80 |
| CH ₂ | 20 - 40 |

Experimental Protocols: NMR Spectroscopy

A typical experimental workflow for obtaining NMR spectra of a natural product like **FR-900482** is as follows:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of

solvent is crucial to avoid signal overlap with the analyte.

- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - 1D Experiments: Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra are acquired to identify the basic proton and carbon environments.
 - 2D Experiments: To establish connectivity and spatial relationships, a series of two-dimensional NMR experiments are conducted, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **FR-900482**, and to gain structural information through fragmentation analysis.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data for **FR-900482**

| Ion Type | Description | Expected m/z |
|---------------------|-----------------------|----------------------------|
| [M+H] ⁺ | Protonated molecule | Calculated from exact mass |
| [M+Na] ⁺ | Sodium adduct | Calculated from exact mass |
| [M-H] ⁻ | Deprotonated molecule | Calculated from exact mass |

Experimental Protocols: Mass Spectrometry

For a compound like **FR-900482**, High-Resolution Mass Spectrometry (HRMS) coupled with a separation technique like liquid chromatography (LC) is typically used.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid for positive ion mode).
- **Instrumentation:** An LC-MS system, often with an electrospray ionization (ESI) source and a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, is used.
- **Data Acquisition:**
 - The sample is injected into the LC system for separation from any impurities.
 - The eluent is directed to the ESI source, where the analyte molecules are ionized.
 - The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
 - Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information.
- **Data Analysis:** The accurate mass measurement allows for the determination of the elemental formula. The fragmentation pattern is analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **FR-900482** molecule.

Data Presentation: Expected Infrared Absorption Bands

Table 4: Characteristic Infrared (IR) Absorption Frequencies for **FR-900482**

| Functional Group | Expected Absorption Range (cm ⁻¹) | Intensity |
|-------------------------|---|---------------|
| O-H / N-H stretch | 3200 - 3500 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (quinone) | ~1655 | Strong |
| C=O stretch (amide) | ~1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak |
| C-O stretch | 1000 - 1300 | Strong |

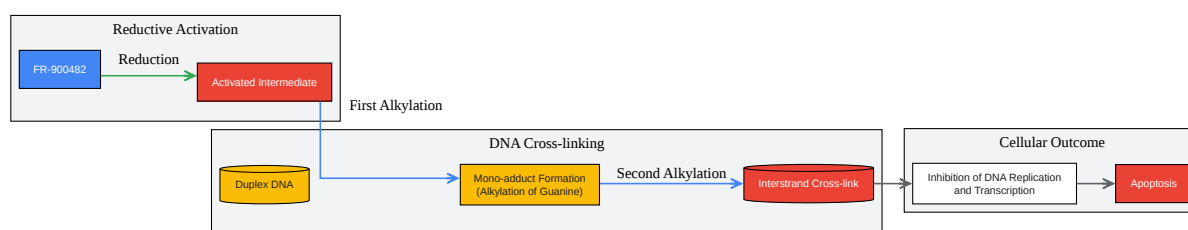
Experimental Protocols: Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining an IR spectrum.

- **Sample Preparation:** For a solid sample like **FR-900482**, one of the following methods is typically used:
 - **KBr Pellet:** A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is also taken and subtracted from the sample spectrum.
- **Data Analysis:** The positions and shapes of the absorption bands in the spectrum are correlated with specific functional groups in the molecule.

Mandatory Visualization: Signaling Pathway

FR-900482 exerts its antitumor activity through the cross-linking of DNA, a mechanism it shares with other mitomycins. The process is initiated by reductive activation of the molecule.



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Caption: Mechanism of action of **FR-900482**.

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